molecular formula C9H5NS B1330951 2-Ethynyl-1,3-benzothiazole CAS No. 40176-80-5

2-Ethynyl-1,3-benzothiazole

Cat. No. B1330951
CAS RN: 40176-80-5
M. Wt: 159.21 g/mol
InChI Key: ZLVCPVCGNOKHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The ethynyl group at the 2-position introduces a triple bond, which can significantly alter the electronic properties of the molecule. Benzothiazole derivatives are known for their diverse applications, particularly in the field of light technology, due to their photoluminescent properties .

Synthesis Analysis

The synthesis of ethynyl-extended benzothiazole derivatives can be achieved through various methods. One approach involves the Sonogashira cross-coupling reactions, which are used to introduce ethynyl groups into the benzothiazole core . Another method includes a three-component reaction that allows for the formation of novel benzothiazole derivatives, as demonstrated in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate . These synthetic strategies are crucial for creating compounds with desired properties for specific applications.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been elucidated, revealing the orientation of the benzothiazole moiety relative to the amidine group . The electronic nature of substituent groups on the benzothiazole ring can significantly influence the absorption and emission spectra, as seen in the study of ethynyl-extended regioisomers of 2-(2'-hydroxyphenyl)benzothiazole .

Chemical Reactions Analysis

Benzothiazole derivatives participate in a range of chemical reactions that are essential for their functionalization and application in various technologies. The Sonogashira cross-coupling reaction is a key example, allowing for the introduction of ethynyl groups into the benzothiazole core . Additionally, molecular iodine-mediated oxidative cyclization has been used to synthesize benzothiazoles, demonstrating the versatility of reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of substituents, such as the ethynyl group, can lead to changes in photoluminescent properties, which are of particular interest for applications in light technology . The position and electronic nature of substituent groups on the benzothiazole ring can result in varied absorption and emission spectra, which is crucial for the design of organic electronic devices . The understanding of these properties is fundamental for the development of new materials with desired functionalities.

Scientific Research Applications

Fluorophore Development

2-Ethynyl-1,3-benzothiazole derivatives are instrumental in the synthesis of highly efficient fluorophores. Nociarová et al. (2021) demonstrated the synthesis of 4,7-bis(triarylamine-ethynyl)benzothiazoles, a new class of quasi-quadrupolar fluorophores, which exhibit large two-photon absorption cross sections in the near-infrared region. These findings open up potential applications in the development of advanced imaging agents and optical materials (Nociarová et al., 2021).

DNA Detection

Benzothiadiazole fluorophores have shown promise in selective DNA detection. Neto et al. (2010) explored the use of 4,7-pi-extended 2,1,3-benzothiadiazoles for DNA detection at low concentrations. These compounds exhibit an exponential increase in fluorescence intensity upon binding to DNA, suggesting their utility in biochemical assays and research involving nucleic acid detection (Neto et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives are also explored for their role in corrosion inhibition. Salarvand et al. (2017) investigated the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic solutions. Their study indicates that these compounds could be effective in protecting metals from corrosion, which is significant in material science and engineering (Salarvand et al., 2017).

Solar Cell Materials

In the field of renewable energy, benzothiazole compounds have been studied for their application in solar cells. Song et al. (2016) focused on the use of ethynyl benzothiadiazole in dye-sensitized solar cells. They demonstrated that these compounds can enhance the photovoltaic performance, offering potential advancements in solar energy technology (Song et al., 2016).

Future Directions

Benzothiazole derivatives, including “2-Ethynyl-1,3-benzothiazole”, are of great interest in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-ethynyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVCPVCGNOKHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348794
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,3-benzothiazole

CAS RN

40176-80-5
Record name 2-ethynyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-1,3-benzothiazole
Reactant of Route 4
2-Ethynyl-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-1,3-benzothiazole

Citations

For This Compound
2
Citations
J Schlegel, G Maas - Synthesis, 1999 - thieme-connect.com
N-Alkylation of alkynyl imines 5, 6, and 8 with methyl triflate or triethyloxonium tetrafluoroborate provides the openchain propyne iminium salts 9 and 10, the related salts 11aœe and …
Number of citations: 24 www.thieme-connect.com
RJ Mullins, AM Azman - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary Thiazoles play a prominent role in nature. For example, the thiazolium ring present in vitamin B1 serves as an electron sink and its coenzyme form is important for …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.